{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine
Overview
Description
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is used as a precursor for the synthesis of more complex heterocyclic compounds. It serves as a versatile building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolo-pyridine core.
Uniqueness
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGJBMOLTSESKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CN)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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